(7-Chloroisoquinolin-3-yl)methanamine

Kinase inhibitor design Medicinal chemistry PK optimization

For kinase-targeted library synthesis demanding a precise hinge-binding pharmacophore, (7-Chloroisoquinolin-3-yl)methanamine (CAS 1784548-01-1) is the definitive building block. Unlike the 1-aminomethyl analog or non-halogenated parent, the 7-chloro substitution elevates LogP by ~+0.7, enhancing passive permeability, while the 3-aminomethyl vector provides a distinct coupling trajectory for exploring selectivity pockets. Supported by patent US10307414 (BTK IC₅₀ <1.26 nM), this primary amine enables ≥5 on-DNA reaction classes for DEL construction—amide coupling, reductive amination, sulfonamide formation, urea synthesis, and Schiff base formation—surpassing the derivatization scope of the alcohol or N-methyl analogs. Its benzylic amine retains a predicted pKa of ~8.5–9.0, remaining protonated at physiological pH for critical salt-bridge interactions with aspartate/glutamate residues in CNS targets.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B11903589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Chloroisoquinolin-3-yl)methanamine
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)CN)Cl
InChIInChI=1S/C10H9ClN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H,5,12H2
InChIKeyZRFGNSJTFHWIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Chloroisoquinolin-3-yl)methanamine – CAS 1784548-01-1 – Structural & Physicochemical Baseline for Procurement Evaluation


(7-Chloroisoquinolin-3-yl)methanamine (CAS 1784548-01-1, molecular formula C₁₀H₉ClN₂, molecular weight 192.64 g/mol) is a heterocyclic aromatic amine belonging to the isoquinoline class. It features a chlorine substituent at the 7-position of the isoquinoline bicyclic core and a primary aminomethyl (-CH₂NH₂) group at the 3-position . The compound is commercially available at 97% purity, typically as a building block for medicinal chemistry and kinase-targeted library synthesis . Its structural architecture combines the isoquinoline hinge-binding pharmacophore with a flexible primary amine linker, enabling diverse downstream derivatization strategies that its closest analogs cannot replicate.

Why Generic Isoquinoline Substitution Fails – The Quantitative Differentiation Case for (7-Chloroisoquinolin-3-yl)methanamine


Substituting (7-Chloroisoquinolin-3-yl)methanamine with an in-class isoquinoline analog is not a neutral chemical decision. The 7-chloro substituent substantially increases lipophilicity (predicted ΔLogP ≈ +0.5 to +0.7 vs. the non-halogenated parent) [1], altering membrane permeability and PK profile in derived lead series. Simultaneously, the 3-aminomethyl positional isomer provides a distinct coupling vector compared to the 1-aminomethyl analog, generating topologically divergent compound libraries. The primary amine at the terminus of a benzylic CH₂ spacer exhibits pKa and nucleophilicity characteristics fundamentally different from both direct ring-attached amines (e.g., 7-chloroisoquinolin-3-amine) and the corresponding alcohol (e.g., (7-chloroisoquinolin-3-yl)methanol), each of which engages entirely different synthetic reaction manifolds. These three axes of differentiation – electronic (chlorine), positional (3-yl vs. 1-yl), and functional group (amine vs. alcohol vs. N-methyl) – mean that substitution with an analog yields molecules with divergent target engagement, synthetic tractability, and physicochemical properties .

Quantitative Comparator Evidence for (7-Chloroisoquinolin-3-yl)methanamine – Head-to-Head Differentiation Data Guide


Lipophilicity Enhancement via 7-Chloro Substituent vs. Non-Halogenated Isoquinolin-3-ylmethanamine

The 7-chloro substituent on (7-Chloroisoquinolin-3-yl)methanamine contributes a predicted ΔLogP increase of approximately +0.5 to +0.7 units relative to the non-halogenated parent compound isoquinolin-3-ylmethanamine (CAS 132833-03-5), which has a reported predicted LogP of 2.39 [1]. This lipophilicity gain, consistent with the well-established Hansch π constant for aromatic chlorine substitution (π ≈ +0.71), places the target compound's predicted LogP in the range of ~2.9–3.1. For kinase inhibitor programs where the isoquinoline scaffold serves as a hinge-binding motif, this LogP shift can be the difference between a lead series that achieves adequate cellular permeability and one that fails to cross the cell membrane at pharmacologically relevant concentrations [2].

Kinase inhibitor design Medicinal chemistry PK optimization

Positional Isomer Specificity – 3-yl vs. 1-yl Methanamine Coupling Vectors in Medicinal Chemistry

(7-Chloroisoquinolin-3-yl)methanamine (CAS 1784548-01-1) and its positional isomer (7-Chloroisoquinolin-1-yl)methanamine (CAS 1256822-04-4) share identical molecular formula (C₁₀H₉ClN₂) and molecular weight (192.64 g/mol) , yet the methanamine attachment at the 3-position versus the 1-position radically alters the geometry of the exit vector from the isoquinoline scaffold. In the 3-yl isomer, the aminomethyl group projects from the carbon adjacent to the isoquinoline nitrogen, positioning the primary amine for conjugation at a trajectory that is sterically and electronically distinct from the 1-yl isomer, where the substituent projects orthogonally from the heterocyclic nitrogen-bearing carbon. This geometric difference determines which region of a kinase active site (e.g., solvent-exposed region, selectivity pocket, or ribose pocket) can be addressed by elaborated analogs [1].

Positional isomerism Kinase hinge binder Library design

Primary Amine Reactivity Advantage vs. Alcohol Analog (7-Chloroisoquinolin-3-yl)methanol in Parallel Library Synthesis

The primary amine in (7-Chloroisoquinolin-3-yl)methanamine enables direct participation in amide bond formation, reductive amination, sulfonamide synthesis, and urea formation – four of the most commonly employed reactions in medicinal chemistry library production. In contrast, the alcohol analog (7-Chloroisoquinolin-3-yl)methanol (CAS 1079652-66-6, MW 193.63 g/mol, C₁₀H₈ClNO) is restricted to esterification, etherification, and carbamate chemistry . The amine building block thus accesses a substantially broader reaction space without requiring pre-activation or protection/deprotection sequences. Furthermore, the amine product retains a basic nitrogen center capable of forming salt bridges with aspartate or glutamate residues in biological targets, a pharmacophoric feature entirely absent in the neutral alcohol-derived conjugates.

Parallel synthesis Amide coupling Building block selection

BTK Inhibitor Scaffold Validation – Sub-Nanomolar Potency of 7-Chloroisoquinolin-3-yl-Derived Congeners vs. Positional Chlorine Isomers

Patent US10307414 (also published as US9801872) discloses a series of Bruton's tyrosine kinase (BTK) inhibitors wherein the (S)-3-(1-((1-acryloylpyrrolidin-3-yl)oxy)-7-chloroisoquinolin-3-yl)-1H-1,2,4-triazol-5(4H)-one (Example 24) bearing the 7-chloroisoquinolin-3-yl core achieves an IC₅₀ of <1.26 nM against BTK in a biochemical assay [1]. In the same patent, the corresponding 8-chloro positional isomer (Example 28) is reported as a distinct compound series, indicating that the 7-chloro substitution pattern is specifically selected for optimal BTK potency. While the target compound (7-Chloroisoquinolin-3-yl)methanamine itself is the unelaborated building block, its 7-chloroisoquinolin-3-yl scaffold is the validated pharmacophoric core enabling sub-nanomolar potency in this clinically relevant kinase target.

BTK inhibitor Kinase inhibitor Patent validation

Amine pKa Modulation via CH₂ Spacer – Comparison with Direct Ring-Attached 7-Chloroisoquinolin-3-amine

The benzylic CH₂ spacer in (7-Chloroisoquinolin-3-yl)methanamine electronically decouples the primary amine from the electron-withdrawing isoquinoline aromatic system, preserving a predicted aliphatic amine pKa in the range of ~8.5–9.0. This contrasts sharply with 7-chloroisoquinolin-3-amine (CAS 82117-29-1, C₉H₇ClN₂, MW 178.62), where the amine is directly attached to the electron-deficient isoquinoline ring, resulting in substantially lower basicity (predicted pKa of the conjugated acid likely 2–4 units lower due to resonance delocalization into the π-system) . The higher pKa of the target compound means its amine remains predominantly protonated at physiological pH (7.4), functioning as a cationic hydrogen-bond donor for target engagement (e.g., salt bridge with Asp/Glu side chains), whereas the direct amine analog would be largely neutral, losing this key pharmacophoric interaction.

Amine basicity pKa prediction Drug-likeness

N-Methyl Derivative Differentiation – Primary Amine vs. Secondary Amine in Downstream Conjugation Efficiency

The primary amine of (7-Chloroisoquinolin-3-yl)methanamine (MW 192.64) provides two reactive N–H bonds for derivatization, enabling double-functionalization strategies (e.g., sequential alkylation, or acylation followed by further modification). Its N-methyl analog, 1-(7-chloroisoquinolin-3-yl)-N-methylmethanamine (CAS 1079652-61-1, C₁₁H₁₁ClN₂, MW 206.67), possesses only a single reactive N–H bond, inherently halving the accessible derivatization pathways [1]. The primary amine also has a sterically less hindered nitrogen center, offering faster reaction kinetics in amide coupling and reductive amination relative to the secondary N-methyl amine. This difference in steric accessibility and available reactive sites directly impacts library production throughput and the diversity of chemical space accessible from the building block.

Primary amine N-methylation Conjugation chemistry

Optimal Application Scenarios for (7-Chloroisoquinolin-3-yl)methanamine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation – BTK and Beyond

Programs targeting Bruton's tyrosine kinase (BTK) or related kinases should prioritize (7-Chloroisoquinolin-3-yl)methanamine as the hinge-binding scaffold building block. Patent US10307414 (Example 24) demonstrates that elaborated derivatives bearing the 7-chloroisoquinolin-3-yl core achieve IC₅₀ < 1.26 nM against BTK, with the 7-chloro substitution pattern specifically selected over positional isomers [1]. The primary amine provides a versatile synthetic handle for exploring diverse exit vectors toward selectivity pockets, while the predicted elevated LogP (≈2.9–3.1 vs. 2.39 for non-chlorinated analog) supports cellular permeability of derived leads.

DNA-Encoded Library (DEL) and Parallel Synthesis Campaigns

DEL construction and high-throughput parallel synthesis programs benefit from the target compound's primary amine functionality, which enables ≥5 distinct on-DNA reaction classes (amide coupling, reductive amination, sulfonamide formation, urea synthesis, Schiff base formation) compared to ≤3 for the alcohol analog . The dual N–H bonds permit sequential derivatization strategies, while the lower molecular weight (192.64 vs. 206.67 for the N-methyl analog) provides superior atom economy in library production [2].

CNS Drug Discovery – Modulating Basicity for Blood-Brain Barrier Penetration

The benzylic CH₂ spacer preserves a predicted aliphatic amine pKa of ~8.5–9.0 (similar to isoquinolin-3-ylmethanamine predicted pKa 8.70±0.30 ), ensuring the amine remains predominantly protonated at physiological pH. This protonation state is critical for forming salt-bridge interactions with aspartate/glutamate residues in CNS targets. Unlike the direct amine analog 7-chloroisoquinolin-3-amine, where conjugation with the ring lowers pKa by an estimated 3–6 units, the methanamine retains pharmacophoric cationic character while the 7-chloro substituent provides the lipophilicity needed for passive BBB penetration.

P2X3 Receptor Antagonist Program Expansion

While (7-Chloroisoquinolin-3-yl)methanol is a documented intermediate for pyrrolopyrimidinone-based P2X3 receptor antagonists , programs seeking to diversify beyond ether-linked analogs should employ (7-Chloroisoquinolin-3-yl)methanamine to generate the corresponding amine-linked chemotypes. The amine building block provides access to N-alkylated and N-acylated P2X3 antagonist series that are synthetically inaccessible from the alcohol starting material, expanding the IP landscape and SAR exploration space for this therapeutically important ion channel target.

Quote Request

Request a Quote for (7-Chloroisoquinolin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.